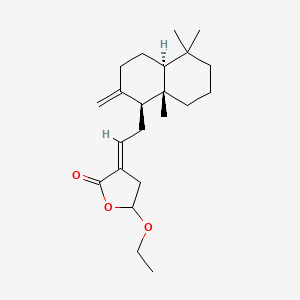

Coronarin D ethyl ether

Descripción

Propiedades

Número CAS |

138965-89-6 |

|---|---|

Fórmula molecular |

C22H34O3 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |

InChI |

InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3 |

Clave InChI |

HUJJMXMBEMUVOX-UHFFFAOYSA-N |

SMILES |

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |

SMILES canónico |

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |

Apariencia |

Oil |

Sinónimos |

Coronarin D ethyl ether |

Origen del producto |

United States |

Foundational & Exploratory

Coronarin D ethyl ether chemical structure and molecular weight

Structural Characterization, Physicochemical Properties, and Pharmacological Potential

Executive Summary

Coronarin D ethyl ether (CAS: 138965-89-6) is a bioactive labdane-type diterpene derivative identified in the rhizomes of Hedychium coronarium (Zingiberaceae).[1][2][3][4][5][6][7] Structurally characterized by a decalin core fused to a lactone side chain via an ethylidene linker, this compound represents the ethyl acetal derivative of the parent compound, Coronarin D.

While Coronarin D is widely recognized for its potent inhibition of the NF-

Chemical Identity & Molecular Metrics[1][2][5][6][8][9][10]

The following data consolidates the core chemical identifiers for Coronarin D ethyl ether.

| Property | Specification |

| Common Name | Coronarin D ethyl ether |

| Synonyms | Ethoxycoronarin D; (3E)-5-ethoxy-3-{2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2-one |

| CAS Registry Number | 138965-89-6 |

| Molecular Formula | |

| Molecular Weight | 346.51 g/mol |

| Monoisotopic Mass | 346.2508 Da |

| Stereochemistry | (E)-isomer (at the exocyclic double bond of the lactone linker) |

| Physical State | Colorless oil or amorphous powder |

| Solubility | Soluble in Chloroform ( |

Structural Analysis

The structure of Coronarin D ethyl ether is built upon a labdane diterpene skeleton .[3] Its architecture can be dissected into three functional domains:

-

The Labdane Core (Decalin System): A trans-decalin ring system substituted with three methyl groups (C4-gem-dimethyl, C10-methyl) and an exocyclic methylene group at C-8(17). This lipophilic scaffold anchors the molecule in cellular membranes.

-

The Linker: An ethylidene bridge connects the decalin core (at C-9) to the lactone ring.

-

The Lactone Moiety (Functional Warhead): A

-lactone (furanone) ring. In the parent Coronarin D, position C-15 (or C-16 depending on numbering conventions) is a hemiacetal (-OH). In Coronarin D ethyl ether, this hydroxyl is etherified to an ethoxy group (

Technical Note: Origin of the Ethyl Ether

Is it natural or an artifact? Coronarin D contains a cyclic hemiacetal (hydroxybutenolide). Such structures are chemically labile in the presence of alcohols and acidic traces. It is highly probable that Coronarin D ethyl ether is an artifact of extraction formed when Hedychium coronarium rhizomes are processed with ethanol. The hemiacetal undergoes solvolysis to form the more stable ethyl acetal. Researchers utilizing methanolic extraction often isolate the corresponding methyl ether.

Structural Connectivity Diagram

The following diagram illustrates the modular connectivity and key functional groups.

Isolation & Synthesis Protocol

For researchers aiming to isolate or synthesize this compound for biological assays, the following workflow is standard.

A. Source Material[2][5][7][8][9][10][11][12]

-

Plant Species: Hedychium coronarium Koen.[5][7][10][13][12] (Zingiberaceae).[3][10][13]

-

Part Used: Dried rhizomes.

B. Extraction Methodology (Ethanolic Solvolysis)

To intentionally generate the ethyl ether derivative, an ethanolic extraction protocol is preferred over aprotic solvents.

-

Maceration: Pulverize dried rhizomes (1 kg) and macerate in 95% Ethanol (EtOH) at room temperature for 72 hours.

-

Concentration: Filter the extract and concentrate under reduced pressure (Rotavap) at <45°C to yield the crude oleoresin.

-

Partitioning: Suspend crude extract in water and partition sequentially with Hexane

-

Purification (Chromatography):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (starting 9:1

7:3). -

Target Fraction: Coronarin D ethyl ether typically elutes after the non-polar terpenes but before the more polar parent Coronarin D.

-

C. Analytical Verification (NMR Diagnostics)

To confirm the presence of the ethyl ether moiety versus the parent alcohol:

-

NMR (300/500 MHz,

-

ppm (m, 2H,

-

ppm (t, 3H,

- ppm (s, 1H, Acetal proton on lactone ring)

-

ppm (m, 2H,

-

Mass Spectrometry: ESI-MS

peak at m/z 347 .

Biological Mechanism: NF- B Inhibition

Coronarin D and its ether derivatives are potent anti-inflammatory agents.[5] Their primary mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-

Mechanism of Action:

-

Stimulus: Pro-inflammatory signals (e.g., TNF-

, LPS) trigger the IKK complex. -

Inhibition: Coronarin D derivatives inhibit the phosphorylation and degradation of I

B -

Result: NF-

B (p65/p50 dimer) remains sequestered in the cytoplasm, preventing its nuclear translocation. -

Outcome: Downregulation of COX-2, iNOS, and pro-inflammatory cytokines.

The ethyl ether modification increases lipophilicity, potentially altering cellular uptake kinetics compared to the parent Coronarin D, although the core pharmacophore (the labdane-lactone motif) remains the driver of activity.

References

-

Chimnoi, N., et al. (2008). "Labdane diterpenes from the rhizomes of Hedychium coronarium."[3] Natural Product Research, 22(14), 1249-1256.[3]

- Significance: Primary isolation paper characterizing Coronarin D ethyl ether and establishing its spectral d

- Suresh, G., et al. (2010). "Coronarin D: A Labdane Diterpene from Hedychium coronarium Induces Apoptosis in Cancer Cells." Phytotherapy Research. Significance: Establishes the cytotoxic and apoptotic mechanism of the parent scaffold.

-

PubChem Database. "Coronarin D ethyl ether (CID 91895340)."[2] National Center for Biotechnology Information.

-

Itokawa, H., et al. (1988). "Cytotoxic diterpenes from the rhizomes of Hedychium coronarium."[10] Planta Medica, 54(4), 311-315.[10]

- Significance: Foundational work on the cytotoxic labdanes of this species.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Coronarin D ethyl ether | C22H34O3 | CID 91895340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coronarin D ethyl ether | 138965-89-6 [chemicalbook.com]

- 5. Coronarin D ethyl ether | CAS:138965-89-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Coronarin D | C20H30O3 | CID 52947373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tropical.theferns.info [tropical.theferns.info]

- 12. biosynth.com [biosynth.com]

- 13. researchgate.net [researchgate.net]

Bioactive Labdane Diterpenes from Hedychium coronarium: Isolation, Structural Characterization, and Pharmacological Mechanisms

[1][2][3][4][5][6]

Abstract

This technical guide provides a comprehensive analysis of the bioactive labdane diterpenes isolated from the rhizomes of Hedychium coronarium (Zingiberaceae).[1][2] Focusing on key metabolites such as Coronarin D, Hedychenone, and Isocoronarin D, this document details optimized extraction methodologies, structural elucidation parameters, and molecular mechanisms of action. Special emphasis is placed on the suppression of the NF-κB signaling axis and the induction of mitochondrial apoptosis in neoplastic cell lines. This guide is intended for drug discovery scientists and phytochemical researchers seeking reproducible protocols and mechanistic insights.

Introduction

Hedychium coronarium J. Koenig, commonly known as the Butterfly Ginger, serves as a rich reservoir of diterpenoids with potent anti-inflammatory and cytotoxic properties.[1][3][4] The rhizomes accumulate labdane-type diterpenes, a chemical class characterized by a bicyclic core and a side chain often containing a furan or lactone moiety. These compounds have emerged as promising lead candidates for oncology due to their ability to modulate intracellular signaling pathways aberrant in cancer, specifically the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Phytochemical Isolation & Fractionation

The isolation of high-purity labdane diterpenes requires a polarity-guided fractionation strategy. The lipophilic nature of these diterpenes dictates the use of non-polar solvents for initial extraction, followed by gradient chromatography.

Optimized Isolation Workflow

The following workflow illustrates the logic for isolating Coronarin D and Hedychenone from raw rhizome material.

Figure 1: Polarity-guided fractionation logic for the isolation of lipophilic labdane diterpenes.

Structural Identification Markers

Identification relies on Nuclear Magnetic Resonance (NMR).[5][6] Key spectral signatures for the labdane skeleton include:

-

Exocyclic Methylene: Two singlet protons at

4.5–5.0 ppm (H-17). -

Furan Ring: Characteristic signals at

6.3–7.4 ppm (H-14, H-15, H-16) for furan-containing derivatives like Coronarin D. -

Methyl Groups: Three tertiary methyl singlets (H-18, H-19, H-20) typically appearing between

0.7–1.0 ppm.

Pharmacological Mechanisms

The therapeutic efficacy of H. coronarium diterpenes stems from their multi-target modulation.

NF-κB Signaling Suppression

Constitutive activation of NF-κB drives tumor proliferation and metastasis. Coronarin D acts as a direct inhibitor of the IκB Kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα. This locks the p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-survival genes (e.g., Bcl-2, Cyclin D1).

Figure 2: Mechanism of NF-κB blockade by Coronarin D, preventing pro-inflammatory gene transcription.

Mitochondrial Apoptosis Induction

Hedychenone and its analogs induce intrinsic apoptosis. They trigger the generation of Reactive Oxygen Species (ROS), leading to the loss of Mitochondrial Membrane Potential (ΔΨm). This results in Cytochrome c release and the activation of the Caspase cascade.[7]

Figure 3: Activation of the intrinsic mitochondrial apoptotic pathway by labdane diterpenes.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic potency (IC50) of key labdane diterpenes isolated from H. coronarium against various human cancer cell lines.

Table 1: Cytotoxicity Profile (IC50 in µM)

| Compound | Cell Line | Tissue Origin | IC50 (µM) | Reference |

| Coronarin D | HeLa | Cervical | 14.9 ± 2.3 | [1, 2] |

| KB | Oral Epidermoid | 9.43 | [3] | |

| A-549 | Lung | ~15.0 | [1] | |

| Isocoronarin D | HeLa | Cervical | 8.81 | [3] |

| Hedychenone | MCF-7 | Breast | 15.7 ± 2.4 | [3] |

| Villosin | HeLa | Cervical | 13.65 | [3] |

| Calcaratarin D | KB | Oral Epidermoid | 0.34 | [3] |

Note: IC50 values < 10 µM are generally considered potent for natural products.

Validated Experimental Protocols

Protocol A: Isolation of Coronarin D

Rationale: This protocol utilizes the distinct solubility of labdanes in hexane to minimize polar interference.

-

Preparation: Pulverize 1 kg of dried H. coronarium rhizomes into a coarse powder.

-

Extraction: Perform Soxhlet extraction with n-Hexane (3.0 L) for 24 hours at 65°C.

-

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C to yield a dark oily residue (~30-40 g).

-

Chromatography: Load the residue onto a Silica Gel 60 (230-400 mesh) column.

-

Elution: Elute with a gradient of Hexane:Ethyl Acetate (100:0 → 90:10 → 80:20).

-

Fractionation: Collect 100 mL fractions. Monitor via TLC (Mobile phase: Hexane:EtOAc 9:1; Detection: Vanillin-H2SO4 spray).

-

Isolation: Coronarin D typically elutes at 95:5 (Hex:EtOAc) . Combine fractions showing a single spot at Rf ~0.6.

-

Crystallization: Recrystallize the combined fraction from cold Methanol to obtain colorless needles.

Protocol B: MTT Cell Viability Assay

Rationale: A self-validating colorimetric assay to quantify mitochondrial activity as a proxy for cell viability.

-

Seeding: Plate HeLa cells at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Treat cells with Coronarin D at serial dilutions (e.g., 0, 5, 10, 20, 50, 100 µM). Include DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 150 µL of DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Viability =

. Determine IC50 using non-linear regression analysis.

References

-

ResearchGate. Cancer chemoprevention activity of labdane diterpenes from rhizomes of Hedychium coronarium. Available at: [Link]

-

AACR Journals (Molecular Cancer Therapeutics). Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-κB pathway activation. Available at: [Link]

-

Semantic Scholar. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Available at: [Link][8]

-

PubMed Central (NIH). Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. Phytochemical and Pharmacological Activities of Hedychium coronarium. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. jetir.org [jetir.org]

- 6. Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Bioactivity of Coronarin D and its Ethyl Ether Derivative: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of Labdane Diterpenes

The intricate world of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, the labdane diterpenes, a class of bicyclic diterpenoids, have garnered significant attention for their diverse and potent biological activities. Coronarin D, isolated from the rhizomes of various Hedychium species, stands out as a promising candidate with a multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of Coronarin D and its synthetic derivative, Coronarin D ethyl ether. By presenting a comparative analysis, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to rationalize experimental designs and unlock the full therapeutic potential of these fascinating molecules.

Coronarin D: A Multifaceted Bioactive Scaffold

Coronarin D, a labdane diterpene isolated from plants of the Zingiberaceae family, has demonstrated a remarkable spectrum of biological activities, positioning it as a compound of interest for further pharmacological investigation.[1][2] Its therapeutic potential spans across anticancer, anti-inflammatory, and antimicrobial domains.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Coronarin D has exhibited significant cytotoxic effects against a variety of cancer cell lines.[3] Its anticancer activity is not merely a result of general toxicity but stems from a sophisticated interplay of induced apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Recent studies have highlighted the capacity of Coronarin D to inhibit the growth and induce the death of glioblastoma and carcinoma cell lines in vitro.[4] The compound has been shown to potently suppress cell viability in various cancer cell lines, including glioblastoma U-251, by inducing G1 or G2/M phase arrest and subsequent apoptosis.[3] This programmed cell death is often mediated by an increase in reactive oxygen species (ROS), leading to mitochondrial membrane potential depolarization and the activation of caspases.[3]

Key Mechanistic Insights:

The anticancer prowess of Coronarin D is intricately linked to its ability to modulate critical cellular signaling pathways. Two major pathways implicated in its mechanism of action are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Inhibition: Coronarin D has been shown to inhibit both constitutive and inducible NF-κB activation.[2][5] By suppressing the NF-κB pathway, Coronarin D can downregulate the expression of genes involved in cell survival, proliferation, invasion, and angiogenesis, thereby potentiating apoptosis and inhibiting metastasis.[2]

-

MAPK Pathway Modulation: Coronarin D exerts its antiproliferative effects through the activation of the MAPK pathway, particularly by stimulating the phosphorylation of ERK and JNK.[4] This activation leads to the inhibition of cell proliferation and the initiation of the intrinsic apoptotic pathway.[4]

Anti-inflammatory Properties: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Coronarin D has demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators. It has been reported to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 p40 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition of inflammatory responses is, at least in part, attributed to its ability to suppress the NF-κB signaling pathway.[2]

Antimicrobial Efficacy: A Weapon Against Microbial Threats

Coronarin D has shown promising antimicrobial activity, particularly against Gram-positive bacteria.[4] Studies have reported its effectiveness against strains like Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus - MRSA) and Staphylococcus epidermidis.[7] Furthermore, Coronarin D has demonstrated synergistic potential when combined with conventional antibiotics, suggesting its utility in combating antibiotic resistance.[4] Its antifungal activity against Candida albicans has also been noted.[8]

Coronarin D Ethyl Ether: Exploring the Impact of Structural Modification

Coronarin D ethyl ether is a derivative of Coronarin D where the hydroxyl group is replaced by an ethoxy group. While research on this specific derivative is less extensive than on the parent compound, initial studies provide some insights into its biological profile.

Cytotoxic Profile: A Glimpse into Anticancer Potential

Limited studies have touched upon the cytotoxic activity of Coronarin D ethyl ether. One report indicated that it demonstrated "mild cytotoxicity" against certain cancer cell lines.[8] However, a direct and comprehensive comparison with Coronarin D across a broad panel of cancer cell lines with quantitative IC50 values is not yet readily available in the public domain. The etherification of the hydroxyl group could potentially alter the compound's lipophilicity, which in turn may influence its cell permeability and interaction with molecular targets, thereby affecting its cytotoxic potency. Further in-depth studies are warranted to fully elucidate the anticancer potential of Coronarin D ethyl ether and to understand the structure-activity relationship.

Comparative Bioactivity Profile: Coronarin D vs. Coronarin D Ethyl Ether

Due to the limited publicly available data on Coronarin D ethyl ether, a comprehensive, direct comparative analysis is challenging. The following table summarizes the known biological activities, with a clear indication of where data for the ethyl ether derivative is lacking.

| Biological Activity | Coronarin D | Coronarin D Ethyl Ether |

| Anticancer | Potent cytotoxicity against various cancer cell lines (e.g., glioblastoma, carcinoma).[3][4] Induces apoptosis and cell cycle arrest.[3] | Mild cytotoxicity reported against some cell lines.[8] Quantitative IC50 values are not widely available. |

| Anti-inflammatory | Potent inhibitor of NO and pro-inflammatory cytokines (TNF-α, IL-6, IL-12 p40).[6] | Data not readily available. |

| Antimicrobial | Active against Gram-positive bacteria (e.g., S. aureus, MRSA) and C. albicans.[4][7][8] | Data not readily available. |

Structure-Activity Relationship (SAR) Insights:

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and a more direct comparison of these two compounds, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Coronarin D or Coronarin D ethyl ether (typically in a range of 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Coronarin D or Coronarin D ethyl ether for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Susceptibility: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of Coronarin D or Coronarin D ethyl ether in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways modulated by Coronarin D and the experimental workflows.

Figure 1: Simplified signaling pathway of Coronarin D's anticancer activity.

Figure 2: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Coronarin D has unequivocally demonstrated its potential as a versatile bioactive molecule with promising anticancer, anti-inflammatory, and antimicrobial properties. Its mechanisms of action, particularly the modulation of the NF-κB and MAPK pathways, provide a solid foundation for its further development as a therapeutic agent.

In contrast, the biological activity profile of Coronarin D ethyl ether remains largely unexplored. The limited available data suggests a potentially attenuated cytotoxic effect compared to its parent compound. This highlights a critical knowledge gap that necessitates further investigation.

Recommendations for Future Research:

-

Direct Comparative Studies: A head-to-head comparison of the anticancer, anti-inflammatory, and antimicrobial activities of Coronarin D and Coronarin D ethyl ether is imperative. This should include the determination of IC50 and MIC values across a broad range of cancer cell lines and microbial strains.

-

Mechanistic Elucidation: For Coronarin D ethyl ether, detailed mechanistic studies are required to understand how the ethyl ether modification impacts its interaction with key molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a series of Coronarin D derivatives with modifications at the hydroxyl position will provide valuable insights into the SAR and guide the design of more potent and selective analogs.

By addressing these research questions, the scientific community can fully unlock the therapeutic potential of this promising class of labdane diterpenes and pave the way for the development of novel and effective drugs for a range of human diseases.

References

- Khlaychan, P., Thongmee, A., Sukplang, P., Chimnoi, N., & Techasakul, S. (2022). ANTIMICROBIAL ACTIVITY OF CORONARIN D AGAINST STAPHYLOCOCCUS AUREUS AND ITS SYNERGISTIC POTENTIAL WITH ANTIBIOTICS. Interprofessional Journal of Health Sciences, 5(2), 1-10.

- Kunnumakkara, A. B., Sung, B., Ravindran, J., Diagaradjane, P., Deorukhkar, A., Dey, S., ... & Aggarwal, B. B. (2008). Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-κB pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis. Molecular cancer therapeutics, 7(10), 3306–3317.

- Lopes, L. F., de Oliveira, P. F., de Almeida, A. C. A., da Silva, A. C., de Souza, G. A., de Oliveira, P. F., ... & de Cássia da Silveira e Sá, R. (2019). Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line. Molecules, 24(24), 4498.

- Matsuda, H., Morikawa, T., Sakamoto, Y., Toguchida, I., & Yoshikawa, M. (2002). Labdane-type diterpenes with inhibitory effects on nitric oxide production from Hedychium coronarium. Bioorganic & medicinal chemistry, 10(8), 2527–2534.

- Reuk-Ngam, N., Chimnoi, N., Khunnawutmanotham, N., & Techasakul, S. (2014). Antimicrobial activity of coronarin D and its synergistic potential with antibiotics.

- Robert, T., De Eguileor, C., Dehepper, M., Lebeurrier, N., & Charlier, C. (2020). Anticancer activities and mechanism of action of the labdane diterpene coronarin D. Pathology, Research and Practice, 216(5), 152946.

- Zhan, Z. J., Li, D., & Chen, Y. C. (2012). Labdane diterpenes from the rhizomes of Hedychium coronarium. Natural products and bioprospecting, 2(4), 149–152.

Sources

- 1. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coronarin D ethyl ether | CAS:138965-89-6 | Manufacturer ChemFaces [chemfaces.com]

- 7. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 8. researchgate.net [researchgate.net]

Coronarin D Ethyl Ether: A Mechanistic Exploration of its Potential Cytotoxic Effects on Human Cancer Cell Lines

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel, effective, and specific anticancer agents has driven significant research into natural products. Among these, Coronarin D, a labdane diterpene isolated from the rhizomes of Hedychium species, has emerged as a promising candidate, demonstrating significant cytotoxic activity across various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the known cytotoxic mechanisms of Coronarin D as a foundational framework for investigating its synthetic derivative, Coronarin D ethyl ether. While direct experimental data on the ethyl ether derivative is scarce, this document synthesizes the established bioactivity of the parent compound to inform future research. We will dissect the key molecular pathways modulated by Coronarin D, including the induction of apoptosis, cell cycle arrest, and inhibition of critical pro-survival signaling. This guide furnishes researchers and drug development professionals with detailed, field-proven experimental protocols, data interpretation frameworks, and the causal logic behind methodological choices, establishing a robust starting point for the evaluation of Coronarin D ethyl ether as a potential therapeutic agent.

Introduction

The landscape of cancer therapy is continually evolving, with a pressing need for therapeutic agents that can overcome resistance and offer improved safety profiles. Natural products have historically been a cornerstone of pharmaceutical development, providing complex and biologically active scaffolds for new drugs. Coronarin D is a diterpenoid compound derived from the rhizomes of plants such as Hedychium coronarium.[3] It has demonstrated a spectrum of biological activities, including anti-inflammatory and potent anticancer effects.[4][5]

This guide focuses on the cytotoxic properties of Coronarin D and, by extension, its potential analogue, Coronarin D ethyl ether. The addition of an ethyl ether functional group to the Coronarin D scaffold represents a logical step in medicinal chemistry to potentially enhance its pharmacological properties, such as lipophilicity and metabolic stability, which could translate to improved cellular uptake and efficacy. This document serves as a technical blueprint, detailing the established mechanisms of the parent compound to empower researchers to systematically investigate its ethyl ether derivative.

Compound Isolation and Synthesis

Isolation of the Parent Compound: Coronarin D

Coronarin D is naturally sourced from the rhizomes of Hedychium species. The isolation process is a critical first step that relies on standard phytochemical techniques.

Rationale: The purity of the starting material is paramount for accurate biological assessment. Chromatographic separation based on polarity is the most effective method for isolating specific diterpenes from a complex plant extract.

A common isolation procedure involves:

-

Extraction: Dried and powdered rhizomes are extracted with a nonpolar solvent like hexane or using a dichloromethane crude extract.[1][6]

-

Chromatography: The resulting crude extract is subjected to column chromatography on silica gel.[1][6]

-

Elution: A gradient of solvents, typically mixtures of hexane and ethyl acetate of increasing polarity, is used to elute the column's contents.[1][6]

-

Purification: Fractions containing Coronarin D, as identified by Thin-Layer Chromatography (TLC), are combined and may be subjected to further purification steps, such as recrystallization, to yield the pure compound.[6]

-

Structural Verification: The identity and purity of the isolated Coronarin D are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) and Mass Spectrometry (MS).[7][8]

Proposed Synthesis of Coronarin D Ethyl Ether

To study the specific effects of the ethyl ether derivative, a targeted synthesis is required. A standard and reliable method is the Williamson ether synthesis.

Rationale: This method is a cornerstone of organic chemistry for forming ethers. It involves the reaction of an alkoxide (formed from the alcohol group on Coronarin D) with a primary alkyl halide (ethyl iodide), offering a direct and high-yielding route to the desired product.

Hypothetical Protocol:

-

Deprotonation: Dissolve pure Coronarin D in a suitable anhydrous aprotic solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), at 0°C to deprotonate the hydroxyl group, forming the corresponding sodium alkoxide.

-

Nucleophilic Attack: Add ethyl iodide (CH₃CH₂I) to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting material.

-

Workup and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography to isolate pure Coronarin D ethyl ether.

-

Confirmation: Verify the structure of the final product using NMR and MS to confirm the successful addition of the ethyl group.

Foundational Assessment: In Vitro Cytotoxicity Screening

The initial evaluation of any potential anticancer compound involves determining its ability to inhibit cell growth or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%.

Experimental Workflow for Cytotoxicity Assessment

The workflow is designed to move from a broad assessment of metabolic activity to a more specific measure of cell death, ensuring a comprehensive initial screen.

Caption: The intrinsic apoptosis pathway induced by Coronarin D.

Detailed Protocol: Western Blotting for Apoptotic Markers

Western blotting is a fundamental technique to detect changes in the expression and cleavage of specific proteins involved in apoptosis. [9]

-

Cell Lysis: Treat cells with Coronarin D ethyl ether for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. 3. SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [10]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Mechanism of Action II: Induction of Cell Cycle Arrest

In addition to inducing cell death, many chemotherapeutic agents function by halting the cell cycle, preventing cancer cells from proliferating. Coronarin D has been shown to arrest the cell cycle at different phases depending on the cancer cell type. [1][11]

Coronarin D's Effect on Cell Cycle Checkpoints

-

G1 Phase Arrest: In human glioblastoma cells, Coronarin D induces cell cycle arrest at the G1/S checkpoint. [1]This is mediated by an increase in the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits the activity of Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes, which are required for the transition into the S phase. [1]* G2/M Phase Arrest: In human nasopharyngeal cancer cells, Coronarin D treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. [11]

Caption: G1 cell cycle arrest pathway induced by Coronarin D.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and determining the distribution of a cell population throughout the cell cycle. [12][13]

-

Cell Treatment & Harvesting: Culture and treat cells with Coronarin D ethyl ether for the desired time. Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice. [14]3. Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). [14]4. Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA. [13]6. Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. [13]

Key Target Modulation: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting proliferation and protecting cancer cells from apoptosis. Coronarin D is a potent inhibitor of this critical pro-survival pathway. [6][15]

Mechanism of NF-κB Inhibition by Coronarin D

Coronarin D inhibits both constitutive and stimulus-induced NF-κB activation. [6][15]It acts by preventing the activation of IκBα kinase (IKK), the enzyme responsible for phosphorylating the NF-κB inhibitor, IκBα. This suppression of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate its target genes. [15]

Downstream Effects of NF-κB Inhibition

By blocking NF-κB, Coronarin D suppresses the expression of numerous NF-κB-regulated genes that are critical for cancer progression: [6][15]* Cell Survival Proteins: Bcl-2, Survivin, IAP1

-

Proliferation Proteins: Cyclin D1, c-Myc

-

Invasion Proteins: Matrix Metalloproteinase-9 (MMP-9)

-

Angiogenesis Factors: Vascular Endothelial Growth Factor (VEGF)

This broad-spectrum suppression of pro-cancerous genes explains Coronarin D's ability to potentiate apoptosis induced by other chemotherapeutic agents and to inhibit cancer cell invasion. [6]

Discussion and Future Directions

The available evidence strongly indicates that Coronarin D exerts its cytotoxic effects on human cancer cells through a multi-pronged attack involving the induction of ROS-mediated apoptosis, cell cycle arrest, and the potent inhibition of the pro-survival NF-κB pathway. This established mechanistic profile for Coronarin D provides a robust and logical foundation for the investigation of Coronarin D ethyl ether.

The strategic addition of an ethyl ether group is a well-established medicinal chemistry approach to modulate a compound's physicochemical properties. It is plausible that this modification could:

-

Increase Lipophilicity: Potentially enhancing the compound's ability to cross the cell membrane, which could lead to greater intracellular accumulation and increased potency (i.e., a lower IC50 value).

-

Alter Metabolic Stability: The ether linkage may block a site of metabolic hydroxylation, potentially increasing the compound's half-life and duration of action.

Future research should prioritize the following:

-

Direct Comparative Studies: Conduct head-to-head cytotoxicity assays (MTT, LDH) comparing Coronarin D and Coronarin D ethyl ether across a panel of cancer cell lines to determine if the modification enhances potency.

-

Mechanistic Validation: Confirm that the ethyl ether derivative retains the same mechanisms of action by performing the key experiments outlined in this guide, including Western blotting for apoptotic markers, cell cycle analysis, and assessment of NF-κB pathway inhibition.

-

Pharmacokinetic Profiling: Evaluate the in vitro metabolic stability and cell permeability of Coronarin D ethyl ether to understand if the intended structural modifications translate into improved drug-like properties.

By leveraging the comprehensive understanding of the parent compound, researchers can efficiently and systematically evaluate Coronarin D ethyl ether, a promising new candidate for the development of novel anticancer therapeutics.

References

-

Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PMC - PubMed Central. (2019-12-09). Available from: [Link]

-

Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - MDPI. (2019-12-09). Available from: [Link]

-

Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PubMed. (2019-12-09). Available from: [Link]

-

Coronarin D, a Labdane Diterpene, Inhibits Both Constitutive and Inducible Nuclear Factor-Kappa B Pathway Activation, Leading to Potentiation of Apoptosis, Inhibition of Invasion, and Suppression of Osteoclastogenesis - PubMed. (2008). Available from: [Link]

-

Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-κB pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis | Molecular Cancer Therapeutics - AACR Journals. (2008). Available from: [Link]

-

Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-κB pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - ResearchGate. (2008). Available from: [Link]

-

Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - NIH. (2018). Available from: [Link]

-

Cytotoxic Potential of Petroleum ether, Ethyl Acetate, Chloroform, and Ethanol Extracts of Lavandula Coronopifolia Against Human Breast Carcinoma Cell line (MDA-MB-321) - PubMed. (2019-10-01). Available from: [Link]

-

Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PubMed Central. (2019-01-03). Available from: [Link]

-

Isolation and characterization of Coronarin compounds from Hedychium Flavescence - Jetir.Org. Available from: [Link]

-

Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available from: [Link]

-

Labdane diterpenes from the rhizomes of Hedychium coronarium - ResearchGate. (2019). Available from: [Link]

-

Cell Cycle Analysis - UWCCC Flow Cytometry Laboratory. (2017). Available from: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01). Available from: [Link]

-

Determination of Caspase Activation by Western Blot - PubMed - NIH. (2017). Available from: [Link]

-

Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PubMed Central. (2020). Available from: [Link]

-

Cell Cycle Analysis By Flow Cytometry - YouTube. (2023-01-17). Available from: [Link]

-

Best protocol to collect mammalian cells for screening apoptosis markers using WB? - ResearchGate. (2021). Available from: [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - ResearchGate. (2011). Available from: [Link]

-

Assaying cell cycle status using flow cytometry - PMC. (2014). Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (2023). Available from: [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. (2011-11-17). Available from: [Link]

Sources

- 1. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [mdpi.com]

- 2. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Coronarin D Ethyl Ether: A Technical Guide to its Anti-inflammatory Mechanism of Action

Introduction

Coronarin D ethyl ether, a labdane-type diterpene derived from the rhizomes of plants in the Zingiberaceae family, such as Hedychium coronarium, is emerging as a compound of significant interest in the field of anti-inflammatory research.[1][2][3] Traditionally, extracts from these plants have been utilized in folk medicine to treat a variety of inflammatory conditions, including rheumatism and swelling.[1][2][4] This guide provides a detailed technical overview of the molecular mechanisms underpinning the anti-inflammatory effects of Coronarin D and its ethyl ether derivative, with a focus on key signaling pathways. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Coronarin D ethyl ether is a derivative of Coronarin D, a natural product isolated from Hedychium coronarium.[1][2] While specific data on the synthesis of the ethyl ether is not extensively detailed in the public domain, it is structurally related to Coronarin D through the etherification of a hydroxyl group.

Table 1: Physicochemical Properties of Coronarin D Ethyl Ether

| Property | Value | Source |

| CAS Number | 138965-89-6 | [1] |

| Molecular Formula | C₂₂H₃₄O₃ | [1] |

| Molecular Weight | 346.5 g/mol | [1] |

| Compound Type | Diterpenoid | [1] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of Coronarin D, and by extension its ethyl ether derivative, is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][5][6] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Molecular Events in NF-κB Inhibition

Coronarin D has been shown to inhibit NF-κB activation induced by a variety of inflammatory stimuli.[4][6] This inhibition occurs through the suppression of IκBα kinase (IKK) activation, which is a critical upstream event in the NF-κB cascade.[4][5] The inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[4][6]

The downstream consequences of NF-κB inhibition by Coronarin D are significant and include the reduced expression of:

-

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukins.

-

Cell Survival Proteins: Including inhibitor of apoptosis protein 1 (IAP1), Bcl-2, and survivin.[6]

-

Proliferation-Associated Proteins: Such as c-myc, cyclin D1, and cyclooxygenase-2 (COX-2).[6]

-

Invasion and Angiogenesis Factors: Including matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF).[6]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to its effects on the NF-κB pathway, Coronarin D has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[7][8] The MAPK pathway is another crucial regulator of cellular processes, including inflammation. Specifically, Coronarin D has been shown to stimulate the phosphorylation of ERK and JNK, which can lead to the inhibition of cell proliferation and the activation of apoptosis in certain cell types.[7] While this may seem counterintuitive to an anti-inflammatory effect, the context of the cellular environment is critical. In some inflammatory conditions, promoting apoptosis of pro-inflammatory cells can be a resolution mechanism.

Experimental Protocols for Evaluating Anti-inflammatory Activity

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of Coronarin D ethyl ether.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay is a standard method for screening anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of nitric oxide (NO).

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Coronarin D ethyl ether (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Mix 50 µL of culture supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Step-by-Step Methodology:

-

Cell Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Seeding: Seed the transfected cells in a 96-well plate.

-

Treatment: After 24 hours, pre-treat the cells with Coronarin D ethyl ether for 1 hour.

-

Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the stimulated control.

Conclusion and Future Directions

Coronarin D ethyl ether demonstrates significant anti-inflammatory potential, primarily through the robust inhibition of the NF-κB signaling pathway. This mechanism, supported by its traditional use and modern scientific investigation, positions it as a promising candidate for further drug development. Future research should focus on:

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of Coronarin D ethyl ether in animal models of inflammatory diseases.[9][10][11]

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Target Identification: Elucidating the direct molecular target(s) of Coronarin D ethyl ether within the NF-κB and MAPK pathways.

-

JAK-STAT Pathway Investigation: Although not yet directly implicated, the role of the JAK-STAT pathway in inflammation warrants investigation in the context of Coronarin D ethyl ether's activity, as this is another key inflammatory signaling cascade.[12][13][14]

The comprehensive understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the continued exploration and potential therapeutic application of Coronarin D ethyl ether in the management of inflammatory disorders.

References

- Bailly, C. (2020). Anticancer activities and mechanism of action of the labdane diterpene coronarin D. Archives of Toxicology, 94(8), 2635-2645.

-

ResearchGate. Anticancer activities and mechanism of action of the labdane diterpene coronarin D | Request PDF. Available from: [Link].

- Kunnumakkara, A. B., et al. (2008). Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-κB pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis. Molecular Cancer Therapeutics, 7(10), 3306-3317.

-

BYJU'S. Diethyl Ether. Available from: [Link].

-

MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link].

- Chen, Y. C., et al. (2018). Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK. Oncology Letters, 16(5), 6295-6302.

-

PubMed Central. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug. Available from: [Link].

-

ResearchGate. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-κB pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis. Available from: [Link].

-

ResearchGate. Labdane diterpenes from the rhizomes of Hedychium coronarium. Available from: [Link].

-

PubMed. Coronarin D, a Labdane Diterpene, Inhibits Both Constitutive and Inducible Nuclear Factor-Kappa B Pathway Activation, Leading to Potentiation of Apoptosis, Inhibition of Invasion, and Suppression of Osteoclastogenesis. Available from: [Link].

-

INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link].

-

PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available from: [Link].

-

PubMed. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Available from: [Link].

-

MDPI. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium. Available from: [Link].

-

PubMed Central. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species. Available from: [Link].

-

MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available from: [Link].

-

Research & Reviews: A Journal of Pharmacology. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link].

-

Sygnature Discovery. New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link].

-

ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link].

-

PubMed Central. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Available from: [Link].

-

PubMed Central. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy. Available from: [Link].

-

PubMed. The Role of JAK/STAT Signaling Pathway and Its Downstream Influencing Factors in the Treatment of Atherosclerosis. Available from: [Link].

Sources

- 1. Coronarin D ethyl ether | CAS:138965-89-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 10. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpras.com [ijpras.com]

- 12. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of JAK/STAT Signaling Pathway and Its Downstream Influencing Factors in the Treatment of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources of Coronarin D ethyl ether in Zingiberaceae family

A-Technical-Guide-to-Coronarin-D-Ethyl-Ether-from-Zingiberaceae

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coronarin D ethyl ether, a labdane-type diterpene, has garnered significant interest within the scientific community for its notable biological activities, including potential antitumor properties. This technical guide provides a comprehensive overview of the natural sources of Coronarin D ethyl ether, focusing exclusively on its occurrence within the Zingiberaceae family. We will delve into the specific genera and species known to produce this compound, its distribution within the plant, detailed protocols for its extraction and isolation, and the analytical methods required for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction: The Significance of Coronarin D Ethyl Ether and the Zingiberaceae Family

The Zingiberaceae, or ginger family, is a diverse group of aromatic perennial herbs comprising approximately 53 genera and over 1,300 species.[1][2] These plants are predominantly distributed throughout tropical regions of Africa, Asia, and the Americas.[1][2] Many species within this family have been integral to traditional medicine systems for centuries and are also widely used as spices and ornamental plants.[1][2] The rich phytochemical profile of the Zingiberaceae, which includes terpenoids, flavonoids, and diarylheptanoids, is responsible for their wide range of biological activities.[1][2]

Within the vast chemical arsenal of this family, the labdane-type diterpenes are of particular importance. Coronarin D ethyl ether is a member of this class and has been isolated from several species within the Zingiberaceae. Its parent compound, Coronarin D, has demonstrated a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[3] This guide will focus on the ethyl ether derivative, providing the technical details necessary for its study and potential exploitation in drug discovery.

Natural Sources and Distribution of Coronarin D Ethyl Ether in Zingiberaceae

Current phytochemical research has identified the genus Hedychium as the primary source of Coronarin D ethyl ether within the Zingiberaceae family. While other genera like Alpinia and Roscoea are known to produce other labdane diterpenes, the presence of Coronarin D ethyl ether appears to be more specific.[1][2][4]

Table 1: Known Zingiberaceae Sources of Coronarin D Ethyl Ether

| Genus | Species | Plant Part | Key Findings | Reference(s) |

| Hedychium | H. coronarium J. Koenig | Rhizomes | Isolation and structural elucidation of Coronarin D ethyl ether alongside other labdane diterpenes. Identified as a major compound in some rhizome extracts.[3] | [3][5] |

| Hedychium | H. flavescens | Rhizomes | While this species is a known source of Coronarin D and E, the presence of the ethyl ether is plausible and warrants further investigation.[6] | [6] |

Distribution within the Plant:

The primary repository of Coronarin D ethyl ether and related labdane diterpenes in Hedychium species is the rhizome.[3][5][7] The rhizomes of these plants are dense, fleshy underground stems that serve as storage organs for nutrients and secondary metabolites. The concentration of these lipophilic compounds in the rhizomes is a common characteristic of the Zingiberaceae family and is a key consideration for the efficient extraction of these molecules. The essential oils and solvent extracts from the rhizomes are the main sources of the plant's biological activity.[7]

Methodologies for Extraction, Isolation, and Purification

The successful isolation of Coronarin D ethyl ether hinges on a systematic approach to extraction and chromatography. The lipophilic nature of this labdane diterpene dictates the choice of solvents and separation techniques.

Rationale for Methodological Choices

-

Solvent Selection: Non-polar or moderately polar solvents are required to efficiently extract labdane diterpenes from the dried plant material. Hexane and ethanol are commonly employed. Hexane is highly selective for non-polar compounds, while ethanol can extract a broader range of metabolites.

-

Chromatographic Techniques: Column chromatography using silica gel is the standard method for the initial fractionation of the crude extract. The separation is based on the polarity of the compounds. Further purification often requires more advanced techniques like High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, to achieve high purity.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established procedures for isolating labdane diterpenes from Hedychium rhizomes.

Step 1: Preparation of Plant Material

-

Collect fresh rhizomes of Hedychium coronarium.

-

Thoroughly clean the rhizomes to remove soil and other debris.

-

Slice the rhizomes into thin pieces to facilitate drying.

-

Air-dry the slices in a well-ventilated area away from direct sunlight until they are brittle.

-

Grind the dried rhizomes into a coarse powder using a mechanical grinder.

Step 2: Extraction

-

Pack the powdered rhizomes (e.g., 500 g) into a Soxhlet apparatus or a large percolator.

-

Macerate the powder with 96% ethanol (e.g., 3 x 1.5 L) at room temperature for 72 hours.[8] Alternatively, perform a Soxhlet extraction with hexane for a more selective extraction of non-polar compounds.

-

Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.[8]

Step 3: Chromatographic Isolation and Purification

-

Subject the crude extract to column chromatography on silica gel (100-200 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

Fractions containing Coronarin D ethyl ether can be further purified by repeated column chromatography or by preparative HPLC to obtain the pure compound.

Caption: Workflow for the extraction and isolation of Coronarin D ethyl ether.

Structural Elucidation and Characterization

Once isolated, the identity and purity of Coronarin D ethyl ether must be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the labdane diterpene structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl groups and double bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the isolated compound.

Biological Activities and Drug Development Potential

Coronarin D ethyl ether has demonstrated promising biological activities, particularly in the realm of cancer research. Studies have shown its cytotoxic effects against various cancer cell lines.

Table 2: Reported Biological Activities of Coronarin D Ethyl Ether

| Biological Activity | Cell Line/Model | Key Findings | Reference(s) |

| Antitumor | HepG2 (Human liver cancer) | Showed cytotoxic activity with an IC₅₀ value of 46.18 µM. | [5] |

The cytotoxic properties of Coronarin D ethyl ether make it a compelling candidate for further investigation as a potential anticancer agent. Its mechanism of action and potential for synergistic effects with existing chemotherapeutic drugs are areas ripe for future research.

Caption: Key sources of Coronarin D ethyl ether within the Zingiberaceae family.

Conclusion and Future Directions

The Zingiberaceae family, particularly the genus Hedychium, stands out as a valuable natural source of Coronarin D ethyl ether. The methodologies for the extraction and isolation of this compound are well-established, providing a clear path for researchers to obtain pure samples for further study. The cytotoxic activities of Coronarin D ethyl ether underscore its potential in the development of new anticancer therapies.

Future research should focus on:

-

Screening other Hedychium and related Zingiberaceae species for the presence of Coronarin D ethyl ether to identify potentially higher-yielding sources.

-

Optimizing extraction and purification protocols to improve efficiency and yield.

-

Elucidating the detailed mechanism of action underlying its cytotoxic effects.

-

Investigating the structure-activity relationships of Coronarin D ethyl ether and related analogues to guide the synthesis of more potent derivatives.

This in-depth technical guide provides a solid foundation for scientists and professionals to advance the research and development of Coronarin D ethyl ether as a promising natural product lead.

References

-

Chen, J. J., et al. (2008). Labdane diterpenes from the rhizomes of Hedychium coronarium. ResearchGate. Available at: [Link]

-

K.C., S. J., & K., S. (n.d.). Isolation and characterization of Coronarin compounds from Hedychium Flavescence. JETIR. Available at: [Link]

-

de Fátima, A., et al. (2019). Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line. MDPI. Available at: [Link]

-

Pires, C., et al. (2020). Uncharted Source of Medicinal Products: The Case of the Hedychium Genus. PMC - NIH. Available at: [Link]

-

Singh, B., et al. (2021). Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug. Frontiers. Available at: [Link]

-

Stapf, A. M., et al. (n.d.). Phytochemical and Pharmacological Support for the Traditional Uses of Zingiberacea Species in Suriname - A Review. Phcogj.com. Available at: [Link]

-

Singh, A. P., et al. (2023). A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species. PubMed Central. Available at: [Link]

-

Veerapan, K. J., et al. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Semantic Scholar. Available at: [Link]

-

Veerapan, K. J., et al. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. PMC - NIH. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Uncharted Source of Medicinal Products: The Case of the Hedychium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Alpha-Glucosidase Inhibitory Potential of Coronarin D Derivatives

Executive Summary

Coronarin D , a labdane-type diterpene isolated from Hedychium coronarium (Zingiberaceae), has emerged as a high-value scaffold for drug discovery.[1][2][3] While traditionally recognized for its anti-inflammatory (NF-κB inhibition) and cytotoxic properties, recent investigations have pivoted toward its metabolic potential—specifically the inhibition of alpha-glucosidase .

This guide outlines the technical roadmap for exploiting Coronarin D as a lead compound for Type 2 Diabetes Mellitus (T2DM) management.[3] It details the chemical rationale for derivatization, specific synthetic pathways (including Ugi multicomponent reactions), and the rigorous validation protocols required to quantify alpha-glucosidase inhibitory kinetics.[3]

The Coronarin D Scaffold: Chemical Architecture & Target Logic[3]

Structural Characteristics

Coronarin D [(E)-labda-8(17),12-diene-15,16-dial] possesses a bicyclic labdane core fused with a functionalized side chain. Its pharmacophore is defined by:

-

The Labdane Core: A decalin ring system providing lipophilic bulk, essential for hydrophobic interactions within the enzyme active site.[3]

-

The

-Unsaturated Lactone/Side Chain: The 15-hydroxy-

Therapeutic Rationale: Alpha-Glucosidase Inhibition

Alpha-glucosidase (EC 3.2.1.[3][4][5]20) is the membrane-bound enzyme responsible for the final step of carbohydrate hydrolysis.[3] Inhibiting this enzyme delays glucose absorption, blunting postprandial hyperglycemic spikes.[3][5][6]

-

Mechanism: Unlike acarbose (a pseudo-oligosaccharide), labdane diterpenes often act as competitive or mixed-type inhibitors .[3] They mimic the transition state of the substrate or bind to allosteric hydrophobic pockets adjacent to the catalytic triad (Asp-Glu-Asp).

-

Advantage: Coronarin D derivatives offer improved lipophilicity compared to acarbose, potentially reducing the gastrointestinal side effects (flatulence, diarrhea) associated with the fermentation of unabsorbed carbohydrates.[3]

Derivatization Strategy: Expanding the Chemical Space

To optimize potency and selectivity, the Coronarin D scaffold requires modification.[3] The primary strategy involves Semi-Synthetic Diversification using Multicomponent Reactions (MCRs).[3]

The Ugi Reaction Pathway

Recent studies utilize the Ugi four-component reaction to introduce diverse functional groups (amines, acids, isocyanides) onto the Coronarin D backbone.[3] This is particularly effective for generating peptidomimetic derivatives that can probe the enzyme's subsites.[3]

Target Modifications:

-

Lactone Ring Opening/Functionalization: Enhances hydrogen bonding capacity.[3]

-

C-15/C-16 Aldehyde Condensation: Converts the dialdehyde system into stable heterocycles (e.g., imidazoles, lactams) to improve metabolic stability.[3]

Visualization: Derivatization & Screening Workflow

Figure 1: Integrated workflow for the isolation, derivatization, and validation of Coronarin D analogs.

Experimental Protocols

Protocol A: Isolation of Coronarin D[3]

-

Source Material: Dried rhizomes of Hedychium coronarium.[3][7]

-

Extraction: Maceration with MeOH (3x) at room temperature.

-

Fractionation:

-

Concentrate crude extract in vacuo.

-

Partition between water and EtOAc.[3]

-

Subject EtOAc fraction to Silica Gel Column Chromatography (gradient elution: n-hexane/EtOAc).[3]

-

Purification: Isolate Coronarin D fractions (monitored by TLC, visualized with vanillin-sulfuric acid). Recrystallize from hexane/acetone.

-

-

Validation: Confirm structure via

H-NMR and

Protocol B: Alpha-Glucosidase Inhibition Assay (Standardized)